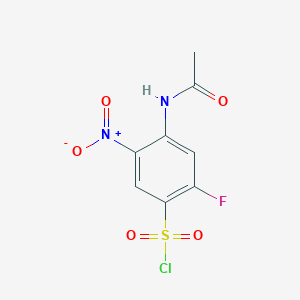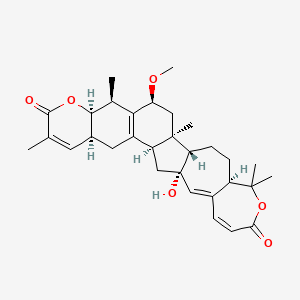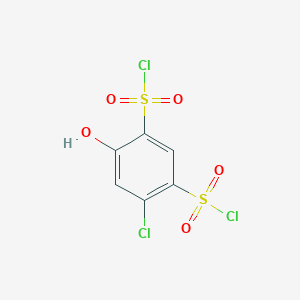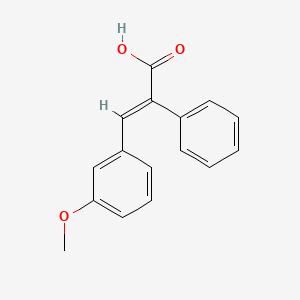
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClFN2O5S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of acetamido, fluoro, nitro, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Acetylation: Introduction of an acetamido group.
Sulfonylation: Introduction of a sulfonyl chloride group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, acetic anhydride for acetylation, and chlorosulfonic acid for sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often involving advanced techniques such as catalytic reactions and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The acetamido group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-amino-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.
Oxidation: Formation of corresponding oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein labeling.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules, thereby affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl fluoride
- 4-Acetamido-2-chloro-5-nitrobenzene-1-sulfonyl chloride
- 4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl bromide
Uniqueness
4-Acetamido-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the fluoro group enhances its chemical stability, while the sulfonyl chloride group provides high reactivity for nucleophilic substitution reactions. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6ClFN2O5S |
|---|---|
Peso molecular |
296.66 g/mol |
Nombre IUPAC |
4-acetamido-2-fluoro-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClFN2O5S/c1-4(13)11-6-2-5(10)8(18(9,16)17)3-7(6)12(14)15/h2-3H,1H3,(H,11,13) |
Clave InChI |
DKAQINXCUNJVEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)

![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)


![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)


![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)

amine](/img/structure/B13072420.png)

